D-Gluco-2-heptulose
Overview
Description
D-Gluco-2-heptulose is a rare naturally occurring seven-carbon sugar, also known as a ketoheptose. It is a monosaccharide with a ketone functional group and is found in various fruits and vegetables. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the treatment of cancer and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Gluco-2-heptulose can be synthesized through various methods. One notable method involves the use of transketolase, an enzyme that catalyzes the transfer of a two-carbon fragment from a five-carbon ketose to a five-carbon aldose, forming a seven-carbon ketose . This method is efficient and scalable, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic conversions using transketolase variants. These variants have been developed to accept substrates like L-arabinose, enabling the production of this compound in a concise and sustainable manner . This approach is environmentally friendly and aligns with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: D-Gluco-2-heptulose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be phosphorylated by glucokinase to form phosphorylated derivatives, which are potent inhibitors of certain enzymes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucokinase for phosphorylation and various fluorinating agents for the synthesis of fluorinated derivatives . These reactions typically occur under mild conditions, making them suitable for laboratory and industrial settings.
Major Products: The major products formed from these reactions include phosphorylated and fluorinated derivatives of this compound. These derivatives have significant biological activities, such as inhibiting glucose metabolism and insulin secretion .
Scientific Research Applications
D-Gluco-2-heptulose has a wide range of scientific research applications:
Mechanism of Action
D-Gluco-2-heptulose exerts its effects primarily through enzyme inhibition. For example, its phosphorylated derivatives inhibit enzymes like α-phosphomannomutase and β-phosphoglucomutase by binding to their active sites . This inhibition disrupts glucose metabolism and insulin secretion, making the compound useful in diabetes research and therapy.
Comparison with Similar Compounds
D-manno-heptulose: Another ketoheptose with similar properties and applications.
Sedoheptulose: A seven-carbon sugar found in nature, involved in respiratory and photosynthetic pathways.
Uniqueness: D-Gluco-2-heptulose is unique due to its specific inhibitory effects on enzymes involved in glucose metabolism. Its derivatives, particularly the fluorinated ones, have distinct biological activities that make them valuable tools in medical research and diagnostics .
Properties
IUPAC Name |
(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-UMWONPOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315548 | |
Record name | D-gluco-2-Heptulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-37-1 | |
Record name | D-gluco-2-Heptulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Gluco-2-heptulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-gluco-2-Heptulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-gluco-2-heptulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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